2-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}quinoxaline
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Overview
Description
2-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}quinoxaline is a complex organic compound that features a quinoxaline core linked to a pyrrolidine ring through a carbonyl group, which is further connected to a dimethylpyrimidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}quinoxaline typically involves multiple steps, starting with the preparation of the quinoxaline core. This can be achieved through the condensation of o-phenylenediamine with a suitable diketone. The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with an appropriate electrophile. The final step involves the coupling of the dimethylpyrimidinyl moiety to the pyrrolidine ring, which can be accomplished using a palladium-catalyzed cross-coupling reaction .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoxaline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, strong oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoxaline N-oxides, while reduction can produce reduced quinoxaline derivatives .
Scientific Research Applications
2-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}quinoxaline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Medicine: It is being investigated for its potential therapeutic properties, including its ability to act as an inhibitor of certain enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}quinoxaline involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}quinoxaline include:
- tert-Butyl 3-((4,6-dimethylpyrimidin-2-yloxy)methyl)pyrrolidine-1-carboxylate
- tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
- tert-Butyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate
Uniqueness
What sets this compound apart from similar compounds is its unique combination of a quinoxaline core with a pyrrolidine ring and a dimethylpyrimidinyl moiety. This structure imparts specific chemical and physical properties that make it suitable for a wide range of applications, from medicinal chemistry to materials science .
Properties
IUPAC Name |
[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]-quinoxalin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c1-12-9-13(2)22-19(21-12)26-14-7-8-24(11-14)18(25)17-10-20-15-5-3-4-6-16(15)23-17/h3-6,9-10,14H,7-8,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDSMDBKWAOXKLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)C3=NC4=CC=CC=C4N=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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